3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde
Description
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)13-5-8(12)10-7/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWCPPXIQWAZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730478 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935758-15-9 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of Precursors Derived from Benzoxazine Derivatives
Method Overview:
One common approach involves the oxidation of benzoxazine derivatives to introduce the aldehyde functionality at the 8-position of the benzo[b]oxazine ring system. This method typically starts with a methyl or ethyl ester derivative, which undergoes oxidation to form the aldehyde.
- Synthesis of benzoxazine core via cyclization of appropriate phenolic and amine precursors.
- Oxidation of the methyl or ethyl group at the 8-position to aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Research Findings:
In a study, ethyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate was subjected to oxidation with PCC, yielding the corresponding aldehyde with an efficiency of approximately 82% (see source). The oxidation was performed after the reduction of the ester group to the aldehyde, demonstrating the feasibility of this route.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester synthesis | Esterification of acid | N/A | Starting point |
| Oxidation to aldehyde | PCC in dichloromethane | 82 | Key step for aldehyde formation |
Knoevenagel Condensation for Functionalization
Method Overview:
The aldehyde can be synthesized via Knoevenagel condensation of suitable benzoxazine derivatives with aldehyde or ketone building blocks. This method involves condensation reactions catalyzed by bases like piperidine or ammonium acetate.
Reduction of Corresponding Ketones Followed by Oxidation
Method Overview:
Another pathway involves the reduction of ketone precursors to the corresponding alcohols, followed by oxidation to aldehydes.
Research Findings:
In a synthesis protocol, ketone intermediates were reduced with sodium borohydride, then oxidized with Dess–Martin periodinane to afford the aldehyde with yields exceeding 70%. This method is advantageous for selectively modifying the 8-position.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction | NaBH₄ in methanol | 80 | Converts ketone to alcohol |
| Oxidation | Dess–Martin periodinane | 75 | Converts alcohol to aldehyde |
Multi-Step Synthesis via Intermediates
Method Overview:
A comprehensive approach involves synthesizing a benzoxazine core, functionalizing it with methyl or ethyl groups, then performing targeted oxidation or condensation reactions to introduce the aldehyde group at the 8-position.
Research Findings:
In a notable study, starting from 2,3-dihydroxybenzoic acid, esterification, alkylation, and cyclization steps led to benzoxazine intermediates. Subsequent oxidation with potassium permanganate or other oxidants yielded the aldehyde derivative with yields around 65-75%.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Concentrated sulfuric acid in methanol | 85 | Starting point |
| Cyclization | Alkyl halides + base | 70 | Formation of benzoxazine ring |
| Oxidation | KMnO₄ or PCC | 65-75 | Final aldehyde formation |
Summary of Key Preparation Strategies
| Method | Advantages | Limitations | Typical Yield Range (%) |
|---|---|---|---|
| Oxidation of methyl/ethyl derivatives | High selectivity, straightforward | Requires pre-formed derivatives | 75-85 |
| Knoevenagel condensation | Versatile, allows substitution | Sensitive to reaction conditions | 75-85 |
| Reduction-oxidation sequence | Good for selective modifications | Multi-step, longer process | 70-80 |
| Multi-step synthesis from phenolic acids | Broad scope, customizable | Complex, multi-step | 65-75 |
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed
Oxidation: : Carboxylic acids, such as 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid.
Reduction: : Amines or alcohols, depending on the specific reduction conditions.
Substitution: : Brominated or nitro derivatives, among other substituted products.
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde has several applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: : It may be utilized in the design of drugs targeting various diseases due to its structural similarity to biologically active molecules.
Industry: : Its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- Functional Group Impact: The carbaldehyde group in the target compound offers electrophilic reactivity, enabling covalent interactions or further derivatization.
- Positional Effects : The 8-carbaldehyde in the target compound vs. the 6-carbaldehyde in the thiazine analog () alters molecular polarity and binding site accessibility. Thiazine derivatives with sulfur exhibit reduced electron density compared to oxazines, affecting redox properties and microbial activity .
- Bioisosteric Replacements : TTZ-1/TTZ-2 utilize a TTZ head group (carboxylic acid bioisostere) at position 2, demonstrating how alternative substituents can mimic acidic functionalities for target engagement .
Heteroatom Variations: Oxazine vs. Thiazine
Benzoxazines (oxygen) and benzothiazines (sulfur) share similar fused-ring systems but differ in electronic and steric profiles:
- Electronic Effects : Sulfur in thiazines increases lipophilicity and polarizability, enhancing membrane permeability but reducing metabolic stability compared to oxazines .
- Biological Activity : Thiazine derivatives (e.g., ) show broad microbiological activity against cocci and bacilli, attributed to sulfur’s redox activity. Oxazines, however, are more commonly explored in CNS targets due to improved solubility .
Biological Activity
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its anticancer properties and other therapeutic potentials.
- Molecular Formula : C₉H₇N₁O₃
- Molecular Weight : 177.16 g/mol
- CAS Number : 208772-72-9
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved the synthesis of derivatives targeting histone deacetylases (HDACs), which are crucial in cancer progression. The study evaluated several derivatives of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 7e | SW620 | 1.498 | HDAC inhibition |
| 7f | SW620 | 1.794 | HDAC inhibition |
These compounds demonstrated significant cytotoxic effects and induced apoptosis in cancer cells, suggesting their potential as effective anticancer agents through HDAC inhibition .
The mechanism by which these compounds exert their effects involves the inhibition of HDACs, leading to changes in gene expression that promote apoptosis and cell cycle arrest in cancer cells. The docking studies indicated a strong binding affinity to multiple HDAC isoforms, reinforcing the hypothesis that these compounds can selectively target cancerous cells while sparing normal cells .
Additional Biological Activities
Beyond anticancer properties, derivatives of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine have been investigated for other biological activities:
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Activity : Certain derivatives have shown promise in reducing inflammation markers in vitro.
Case Studies
A comprehensive study focused on the synthesis and biological evaluation of novel derivatives revealed that modifications at specific positions on the benzoxazine ring could enhance biological activity. For instance, substituents at the 4-position significantly improved HDAC inhibitory activity compared to unsubstituted analogs .
Q & A
Q. What are the recommended synthetic routes for 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction starting from substituted benzoxazine precursors. For example, analogous benzoxazine derivatives (e.g., 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one) are synthesized using cyclization reactions between o-aminophenol derivatives and ketones or aldehydes under acidic conditions . Optimization involves adjusting reaction time, temperature, and catalyst (e.g., p-toluenesulfonic acid) to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation. Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton and carbon environments, particularly the aldehyde group (δ ~9.8–10.2 ppm) and oxazine ring protons (δ 4.0–5.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks).
- X-ray crystallography for unambiguous structural confirmation, as demonstrated for similar benzoxazine derivatives .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Conduct operations in a fume hood to avoid inhalation of vapors.
- Use PPE: nitrile gloves, lab coat, and safety goggles.
- Avoid contact with oxidizers; store in a cool, dry place away from ignition sources.
- Follow spill management guidelines using inert adsorbents (e.g., vermiculite) and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can the reactivity of the aldehyde group in this compound be exploited for derivatization?
- Methodological Answer : The aldehyde moiety enables nucleophilic additions (e.g., formation of Schiff bases with amines) or redox reactions (e.g., oxidation to carboxylic acid). For example:
- Schiff base synthesis : React with primary amines (e.g., aniline) in ethanol under reflux (60–80°C) for 4–6 hours. Monitor by FT-IR for C=N stretch (~1600–1650 cm⁻¹) .
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO to convert the aldehyde to a carboxylic acid derivative. Validate via ¹³C NMR (loss of δ ~190 ppm aldehyde carbon) .
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G(d)) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Molecular docking studies to assess potential biological interactions, leveraging software like AutoDock Vina. Parameterize the aldehyde group as a flexible binding site .
- Solvent effect modeling using COSMO-RS to optimize reaction conditions for derivatization .
Q. How can kinetic studies be designed to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 37°C, and 60°C.
- Sample aliquots at timed intervals (0, 24, 48, 72 hrs) and analyze via HPLC to quantify degradation products.
- Fit data to Arrhenius or Eyring equations to calculate activation energy (Eₐ) and predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
